(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
CAS No.: 1338806-73-7
Cat. No.: VC0002586
Molecular Formula: C33H34N4O3
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1338806-73-7 |
|---|---|
| Molecular Formula | C33H34N4O3 |
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | (2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
| Standard InChI | InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1 |
| Standard InChI Key | DADASRPKWOGKCU-FVTQAUBDSA-N |
| Isomeric SMILES | C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O |
| SMILES | CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O |
| Canonical SMILES | CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O |
Introduction
Structural Overview and Chemical Classification
The titled compound belongs to a class of synthetic spiro[cyclopropane-1,3'-indolin]-2'-ones that have gained significant attention due to their biological activities. The structure features several key moieties that contribute to its pharmacological profile:
Core Structure
The central scaffold is a 5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one system with defined stereochemistry (2'S,3R) at the spirocyclic junction. This spirocyclopropane-indolinone core represents a bioisosteric replacement for the previously reported (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, which were identified as PLK4 inhibitors . The spirocyclic structure provides conformational rigidity while maintaining the spatial arrangement necessary for target binding.
Functional Groups and Substituents
The compound incorporates several carefully selected substituents:
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A 1H-indazol-6-yl group at the 2' position of the spirocyclopropane
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A methoxy group at the 5-position of the indolinone ring, enhancing binding interactions
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An (E)-configured ethenyl linker connecting the indazole moiety to a phenyl ring
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A chiral (2S,6R)-2,6-dimethylmorpholin-4-yl]methyl substituent on the phenyl ring, likely improving solubility and pharmacokinetic properties
The stereochemical centers at both the spirocyclic junction (2'S,3R) and the dimethylmorpholine moiety (2S,6R) are critical for optimal biological activity, as they position the pharmacophoric elements in the correct spatial orientation for target engagement.
Synthesis and Chemical Properties
Synthetic Approach
The synthesis of this complex molecule likely builds upon established methodologies for related compounds. Based on published procedures for similar structures, a potential synthetic route would involve:
Spirocyclopropane Core Formation
The spirocyclopropane-indolinone core can be prepared through cyclopropanation reactions of 3-phenacylideneoxindoles. One efficient approach involves a one-pot procedure where 3-phenacylideneoxindoles react with hydrazine followed by in situ treatment with lead(IV) acetate, resulting in diastereoselective cyclopropanation . Alternatively, rare-earth metal salts can be employed to achieve highly diastereoselective formation of polysubstituted spirocyclopropyl oxindoles .
Indazole Incorporation
The incorporation of the indazole moiety at the 2'-position of the spirocyclopropane may follow methods described for related compounds. This likely involves coupling reactions with appropriately functionalized indazole derivatives .
Physical and Chemical Properties
Based on the properties of related compounds, the following characteristics can be anticipated:
Biological Activity and Mechanism of Action
PLK4 Inhibition
The compound is designed as a PLK4 inhibitor, building upon research showing that related (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones are potent and selective inhibitors of this kinase . PLK4 is a master regulator of centriole duplication that is important for maintaining genome integrity. Overexpression of PLK4 has been found in several human cancers and is linked with a predisposition to tumorigenesis .
The racemic cyclopropane-linked compounds have shown PLK4 affinity and antiproliferative activity comparable to their alkene-linked congeners, supporting the bioisosteric relationship between these structural motifs . The stereospecific compound described here likely exhibits enhanced potency and selectivity due to its defined stereochemistry.
Anticancer Activity
Based on the properties of related compounds, this molecule would be expected to demonstrate significant antiproliferative activity against various cancer cell lines. Similar spiro[cyclopropane-1,3'-indolin]-2'-ones have shown promising activity against multiple human cancer cell lines, including:
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HT-29 (colon cancer)
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DU-145 (prostate cancer)
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Hela (cervical cancer)
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A-549 (lung cancer)
The mechanism of action involves cell cycle arrest in the G0/G1 phase leading to caspase-3 dependent apoptotic cell death, as demonstrated by flow cytometric analysis of related compounds. Measurement of mitochondrial membrane potential and Annexin V-FITC assay with similar compounds suggests that cell death occurs through apoptosis .
Cellular Effects and Signaling Pathways
The target compound likely affects several cellular processes and signaling pathways:
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Disruption of centriole duplication through PLK4 inhibition
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Mitotic catastrophe due to centrosome amplification defects
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Cell cycle arrest and apoptosis induction
Table 1: Predicted Biological Activities Based on Related Compounds
Structure-Activity Relationships
Key Pharmacophoric Elements
Structure-activity relationship studies of related compounds reveal several critical structural features that contribute to PLK4 inhibitory activity and anticancer properties:
Spirocyclopropane-Indolinone Core
The replacement of the methylene bridge in (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones with a spirocyclopropane motif maintains potency while potentially improving metabolic stability . This bioisosteric replacement was a significant advance in the development of PLK4 inhibitors.
Indazole Moiety
Indazole-containing derivatives have demonstrated various biological activities, including kinase inhibition. The indazole scaffold has been shown to confer potent inhibitory activity against several kinases, including:
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Bcr-Abl (wild type and T315I mutant)
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CHK1, CDK2, MEK1, GSK3β, BRAF
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Fibroblast growth factor receptors (FGFRs)
The 1H-indazol-6-yl positioning appears to be optimal for PLK4 inhibition in this class of compounds.
Methoxy Substitution
The 5-methoxy group on the indolinone ring enhances binding interactions and potentially improves pharmacokinetic properties. Similar methoxy-substituted spirocyclopropane-indolinones have shown improved biological activities compared to unsubstituted analogs .
(E)-Ethenyl Linker
The (E)-configured ethenyl linker connecting the indazole to the phenyl ring maintains the optimal spatial arrangement of the pharmacophoric elements. This configuration is crucial for positioning the terminal phenyl ring for optimal interactions within the binding pocket .
Dimethylmorpholine Substituent
The (2S,6R)-2,6-dimethylmorpholin-4-yl]methyl group on the phenyl ring likely serves multiple purposes:
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Enhancing aqueous solubility
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Improving pharmacokinetic properties
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Providing additional binding interactions with the target protein
Similar morpholine-containing compounds have shown three times greater water solubility compared to their non-morpholine counterparts .
Stereochemical Requirements
The specific stereochemistry at both the spirocyclic junction (2'S,3R) and the dimethylmorpholine moiety (2S,6R) is critical for optimal biological activity. These stereochemical elements position the pharmacophoric groups in the correct spatial orientation for target engagement.
Table 2: Structure-Activity Relationships of Key Structural Elements
Comparative Analysis with Other PLK4 Inhibitors
Evolution of PLK4 Inhibitors
The development of PLK4 inhibitors has progressed through several structural iterations:
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Early PLK4 inhibitors based on other kinase inhibitor scaffolds
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(E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones identified through virtual screening and structure-based design
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Bioisosteric replacement with (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones
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Further refinement with stereospecific spirocyclopropane compounds and optimized substituents
The titled compound represents a highly optimized structure within this evolutionary progression.
Comparative Advantage
Compared to earlier PLK4 inhibitors, this compound likely offers several advantages:
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Enhanced target selectivity due to optimized structural features
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Improved pharmacokinetic properties through the incorporation of the dimethylmorpholine group
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Potentially greater metabolic stability from the spirocyclopropane core
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Defined stereochemistry leading to more consistent biological responses
Table 3: Comparative Analysis of PLK4 Inhibitor Classes
| Inhibitor Class | Key Features | Advantages | Limitations |
|---|---|---|---|
| Early Kinase Inhibitors | Adapted from other kinase inhibitor scaffolds | Established scaffolds | Limited selectivity |
| (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones | Indazole-indolinone hybrid | Good potency, structure-based design | Potential metabolic liability at methylene bridge |
| Racemic (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones | Spirocyclopropane bioisostere | Improved stability, maintained potency | Racemic mixture |
| (2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one | Stereospecific with optimized substituents | Enhanced potency, selectivity, and PK properties | Complex synthesis with multiple stereogenic centers |
Future Research Directions
Further Structural Optimization
Despite the high level of optimization already achieved, several avenues for further structural refinement could be explored:
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Alternative heterocyclic replacements for the indazole moiety
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Modification of the ethenyl linker to enhance metabolic stability
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Exploration of different substituents on the indolinone ring
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Alternative solubilizing groups to the dimethylmorpholine
Expanded Biological Evaluation
Future research could focus on:
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Comprehensive kinase selectivity profiling against a broader panel
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Evaluation in additional cancer models, particularly those with PLK4 amplification
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Combination studies with established chemotherapeutics or targeted agents
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Investigation of potential resistance mechanisms and strategies to overcome them
Clinical Development Considerations
For advancing this compound or related analogs toward clinical development, several aspects would need to be addressed:
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Scale-up synthesis with attention to stereochemical control
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Comprehensive toxicological evaluation
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Formulation development for optimal delivery
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Biomarker identification for patient selection in clinical trials
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